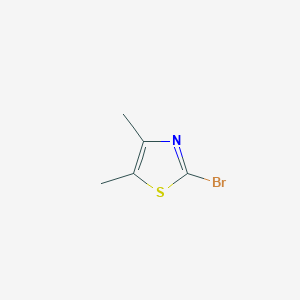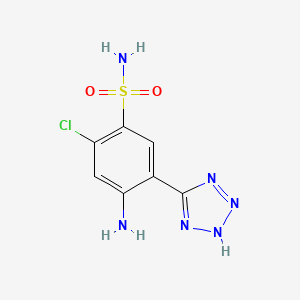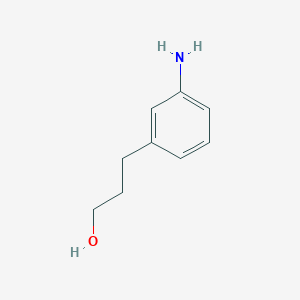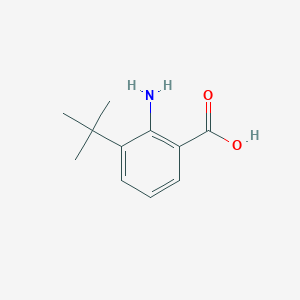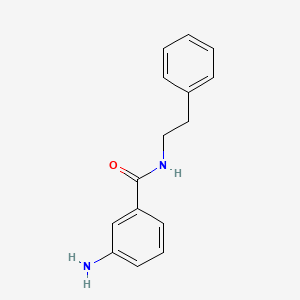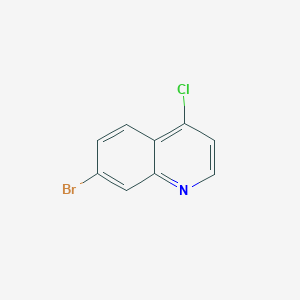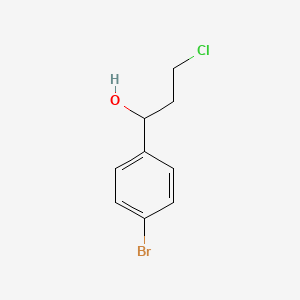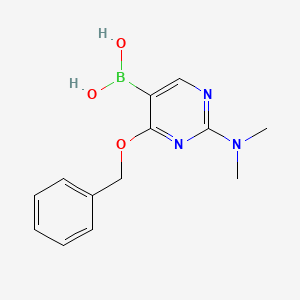![molecular formula C16H21NS2 B1278304 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole CAS No. 141029-75-6](/img/structure/B1278304.png)
4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole
Vue d'ensemble
Description
4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole (DTP) and its derivatives are important materials in the field of organic electronics due to their unique electronic and optical properties. These materials have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. The DTP unit is a fused heteroacene that combines two thiophene rings with a central pyrrole, which can be functionalized to tune its properties for specific applications .
Synthesis Analysis
The synthesis of DTP derivatives involves various methods starting from commercially available bromothiophene precursors. Key steps in the synthesis include the Cadogan reaction, Ullmann-type C-N couplings, or Buchwald-Hartwig-type aminations to construct the central pyrrole ring. These methods have been optimized to achieve overall yields ranging from 33% to 63% and are scalable for large-scale production . Additionally, Stille and Suzuki cross-coupling reactions have been employed to introduce various functional groups and aryl units to the DTP core, allowing for further molecular tuning .
Molecular Structure Analysis
The molecular structure of DTP-based materials has been characterized using techniques such as X-ray crystallography, which revealed that certain DTP derivatives crystallize in the orthorhombic space group with specific lattice parameters. The incorporation of solubilizing side chains and aryl end-groups has been shown to influence the planarity and stacking of the DTP backbone, which is crucial for electronic properties .
Chemical Reactions Analysis
DTP derivatives exhibit interesting reactivity patterns, such as the direct addition of tetracyanoethylene to N-substituted DTPs, leading to products with varying electronic characteristics. These reactions result in aromatic mono- and bis-tricyanovinyl-substituted products, as well as quinoidal products with dicyanomethylene groups, which demonstrate red-shifted absorptions and increased electron affinities .
Physical and Chemical Properties Analysis
The physical and chemical properties of DTP derivatives have been extensively studied. Photophysical and electrochemical characterizations reveal that these materials exhibit high fluorescence efficiencies, redox activity, and electrochromic behavior. The electronic nature of the functional groups and the structural differences among DTP derivatives significantly affect their optoelectronic properties. For instance, the HOMO energy levels can be modulated by varying the N-functionalization and terminal aryl units, leading to highly fluorescent oligomers with solution fluorescence efficiencies up to 92% . The DTP-based materials have also been used as emissive layers in OLEDs, demonstrating their potential in device applications .
Applications De Recherche Scientifique
Electropolymerization and Functionalization
- Scientific Field : Materials Science and Engineering .
- Application Summary : The N-alkynylated dithieno[3,2-b:2’,3’-d]pyrrole (DTP) monomer is synthesized and investigated for pre-polymerization modification via Huisgen 1,3-dipolar cycloaddition (“click”) reaction with azide-containing organic compounds .
- Methods of Application : The monomer is synthesized using a Buchwald–Hartwig amination of 3,3′-dibromo-2,2′-bithiophene with pent-4-yn-1-amine. It reacts with organic azides via “click” reactions in mild conditions, achieving high yields .
- Results or Outcomes : The N-alkynylated DTP monomer and its “click”-modified derivative can be electropolymerized to form polymeric films. This method is a facile route to synthesize a new generation of various N-functionalized DTP homopolymers .
Organic Photocatalysts for Photoinduced Metal-Free Atom Transfer Radical Polymerization
- Scientific Field : Macromolecular Research .
- Application Summary : Dithieno[3,2-b:2’,3’-d]pyrrole-based photocatalysts have been used for the polymerization of methyl methacrylate, 2-(dimethylamino)ethyl methacrylate and tert-butyl methacrylate monomers under 365 nm UV irradiation .
- Methods of Application : The photocatalysts are synthesized through C-N coupling reactions. The chemical structures and the optical properties of the obtained organic photocatalysts have been characterized via1 H NMR, 13 C NMR, elemental analysis, and UV-Vis spectroscopy .
- Results or Outcomes : The polymerization resulted in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .
Safety And Hazards
Orientations Futures
The compound has been used in the development of efficient perovskite solar cells . The present finding highlights the potential of DTP based HTMs for efficient PSCs . The compound has also been incorporated into a soluble conjugated oligomer, which was readily deprotonated in solution, resulting in a shift of the main absorption peak by 0.55 eV .
Propriétés
IUPAC Name |
7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NS2/c1-2-3-4-5-6-7-10-17-13-8-11-18-15(13)16-14(17)9-12-19-16/h8-9,11-12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCJLBJHTUIOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C3=C1C=CS3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452753 | |
| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |
CAS RN |
141029-75-6 | |
| Record name | 4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



